molecular formula C15H15N B8671931 2-(9H-fluoren-9-yl)ethan-1-amine

2-(9H-fluoren-9-yl)ethan-1-amine

Cat. No.: B8671931
M. Wt: 209.29 g/mol
InChI Key: RYJVZYIZXDRJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-yl)ethan-1-amine is an organic compound that features a fluorene moiety attached to an ethylamine group. Fluorene is a polycyclic aromatic hydrocarbon, known for its rigid structure and fluorescent properties. The ethylamine group introduces a primary amine functionality, making this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine typically involves the reaction of 9H-fluorene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first activated by converting it into a more reactive intermediate, such as a halogenated fluorene derivative. This intermediate then reacts with ethylamine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(9H-fluoren-9-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials that require fluorescent properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The fluorene moiety contributes to the compound’s stability and fluorescent properties, which can be used to track its interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-9-ylmethoxy)carbonylamino acids: These compounds also feature the fluorene moiety but have different functional groups attached, leading to varied reactivity and applications.

    9H-fluoren-2-yl)aryl derivatives: These compounds have similar structural features but differ in their aromatic substitutions, affecting their optical and electronic properties.

Uniqueness

2-(9H-fluoren-9-yl)ethan-1-amine is unique due to its combination of a fluorene moiety with an ethylamine group, providing a balance of stability, reactivity, and fluorescent properties. This makes it particularly useful in applications requiring both chemical versatility and fluorescence.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)ethanamine

InChI

InChI=1S/C15H15N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

RYJVZYIZXDRJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.3 mL (6.3 mmol, 2.7 eq) of a 1 M solution of LiAlH4 in THF were dissolved in 20 mL of THF in a 250 mL flask under argon. The reaction medium was cooled to −78° C. and 478 mg (2.3 mmol, 1 eq) of (9H-fluoren-9-yl)-acetonitrile in solution in 20 mL of THF were added dropwise. The temperature was allowed to rise progressively to ambient temperature. Stirring was continued for 5 hours, then the medium was hydrolysed at 0° C. by addition of 30 mL of a sodium and potassium tartrate solution. The THF was evaporated and the aqueous phase was extracted with ethyl acetate. After drying over MgSO4 and evaporation of the solvent, the crude product was subjected to chromatography over silica gel (elution gradient: CH2Cl2—CH2Cl2/MeOH: 9/1 to CH2Cl2/MeOH/NH4OH: 9/1/0.5). The 2-(9H-fluoren-9-yl)-ethylamine was obtained.
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